

Foreword for the Senior Application Scientist

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Compound of Interest

Compound Name: Dehydro Fosinopril Sodium Salt

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In the landscape of pharmaceutical analysis, a comprehensive understanding of an active pharmaceutical ingredient (API) extends beyond its therapeutic efficacy to a thorough characterization of its potential impurities. This guide addresses the topic of "**dehydro fosinopril sodium salt**." However, extensive research of scientific databases and chemical registries has revealed that "**dehydro fosinopril sodium salt**" is not a recognized chemical entity with an assigned CAS number. It is likely that this term is a hypothetical descriptor for a potential degradation product.

This document, therefore, provides a detailed technical exploration of the known and characterized impurities of fosinopril sodium. We will delve into the established degradation pathways, analytical methodologies for detection and quantification, and the synthesis of key related compounds. By understanding the impurity profile of fosinopril sodium, researchers and drug development professionals can ensure the quality, safety, and efficacy of its formulations.

Fosinopril Sodium: An Overview

Fosinopril sodium is the sodium salt of fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure.^{[1][2]} It is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat. The chemical structure of fosinopril sodium is presented below.

Table 1: Chemical and Physical Properties of Fosinopril Sodium

Property	Value
Chemical Name	L-proline, 4-cyclohexyl-1-[[phosphinyl]acetyl]-, sodium salt, trans-
CAS Number	88889-14-9
Molecular Formula	C ₃₀ H ₄₅ NNaO ₇ P
Molecular Weight	585.65 g/mol
Appearance	White to off-white crystalline powder
Solubility	Soluble in water, methanol, and ethanol; slightly soluble in hexane

The Concept of "Dehydro Fosinopril"

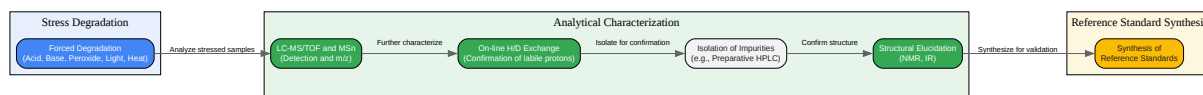
While a specific "dehydro fosinopril" is not described in the scientific literature, the term "dehydro" typically implies the removal of hydrogen atoms, often resulting in the formation of a double bond or a new ring. In the context of fosinopril, this could theoretically occur at several positions. However, forced degradation studies have not identified such a product as a major degradant.[3] Fosinopril has been shown to be stable to oxidative stress, which would be a likely pathway for dehydrogenation.[3]

Instead, the primary degradation pathway for fosinopril is hydrolysis.

Known Degradation Pathways and Impurities of Fosinopril

Forced degradation studies of fosinopril sodium have been conducted under various stress conditions, including hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress.[3] The major degradation pathway identified is hydrolysis of the ester and phosphinate ester bonds.

A logical workflow for identifying and characterizing fosinopril impurities is depicted in the following diagram:



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Caption: Workflow for the Identification and Characterization of Fosinopril Impurities.

The principal degradation products and process-related impurities of fosinopril are listed in the table below.

Table 2: Major Impurities of Fosinopril

Impurity Name	Structure	CAS Number
Fosinoprilat (Fosinopril EP Impurity A)	Hydrolysis product	95399-71-6
(4-Phenylbutyl)phosphinic acid	Hydrolysis product	Not available
2-Methyl-1-(propionyloxy)propanol	Hydrolysis product	Not available
Fosinopril Related Compound B	Diastereomer	Not available
Fosinopril Related Compound C	Diastereomer	474519-28-3[4]
Fosinopril Impurity 1	Process-related	149760-14-5[5]
Fosinopril Impurity 4	Process-related	103201-78-1[6]
Fosinopril Impurity A	Process-related	83623-61-4[7]

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of fosinopril impurities are critical for ensuring drug quality. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

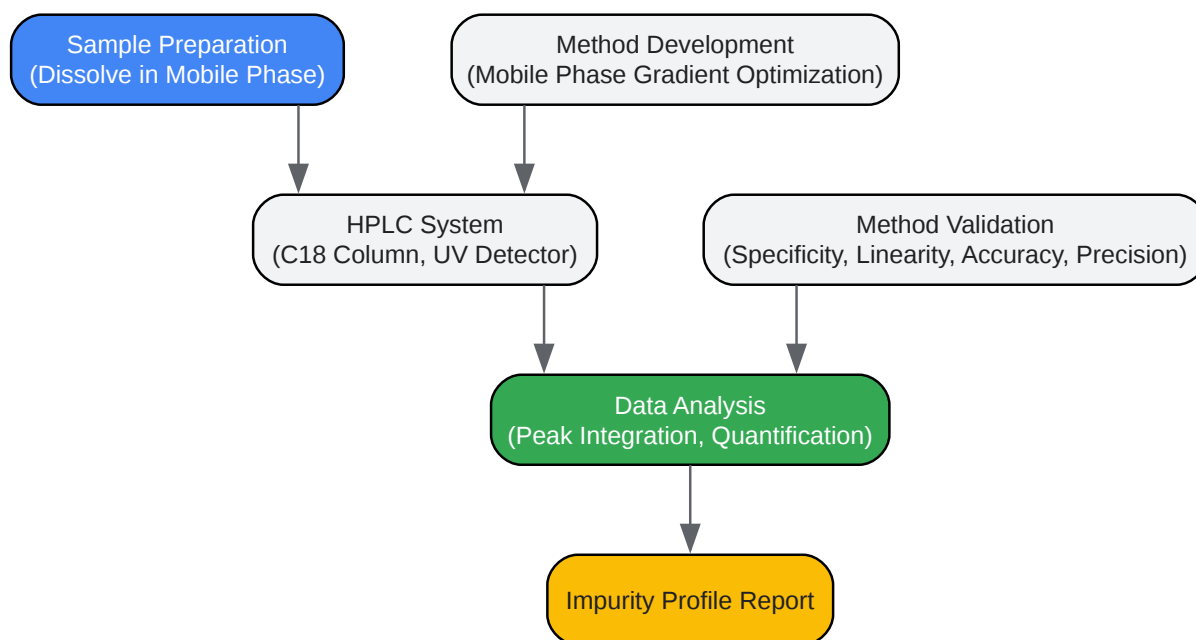
HPLC Method for the Determination of Fosinopril and its Degradation Products

A robust HPLC method is essential for separating fosinopril from its impurities. The following is a representative method based on published literature.[8]

Experimental Protocol: HPLC Analysis of Fosinopril and its Impurities

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 μ m).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the impurity profile being targeted.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: 210 nm.
- Sample Preparation: Dissolve the fosinopril sodium sample in the mobile phase to a known concentration.
- Injection Volume: 20 μ L.
- Analysis: Inject the sample and the reference standards of the known impurities. Identify and quantify the impurities based on their retention times and peak areas relative to the reference standards.

The logical flow of an HPLC-based impurity analysis is as follows:



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Caption: Workflow for HPLC-Based Impurity Profiling of Fosinopril.

Mass Spectrometry for Structural Elucidation

For the identification of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. Time-of-Flight (TOF) and tandem mass spectrometry (MSn) can provide accurate mass measurements and fragmentation patterns, which are crucial for elucidating the structures of novel degradation products.[3]

Synthesis of Fosinopril Impurities as Reference Standards

The availability of pure reference standards for known impurities is a prerequisite for accurate quantification. The synthesis of these compounds often requires a multi-step organic synthesis approach. For instance, the synthesis of fosinoprilat, the active metabolite and a primary hydrolytic degradation product, is a key undertaking in the preparation of a complete impurity reference standard library.

Conclusion and Future Perspectives

While the entity "**dehydro fosinopril sodium salt**" does not correspond to a known, characterized impurity of fosinopril with a designated CAS number, a thorough understanding of the actual degradation pathways and process-related impurities is paramount for drug development professionals. The primary mode of degradation for fosinopril is hydrolysis, leading to the formation of fosinoprilat and other related substances.

The robust analytical methodologies outlined in this guide, particularly HPLC and LC-MS, are essential tools for the monitoring and control of these impurities. Future research may focus on the development of even more sensitive and rapid analytical techniques for impurity profiling, as well as further investigation into the potential for any minor, yet unidentified, degradation products under long-term storage and diverse environmental conditions. The principles and protocols detailed herein provide a solid foundation for ensuring the continued safety and quality of fosinopril-containing pharmaceuticals.

References

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